molecular formula C26H22N4O4 B12047680 4-(dimethylamino)-3-[({1-hydroxy-4-[(E)-phenyldiazenyl]naphthalen-2-yl}carbonyl)amino]benzoic acid

4-(dimethylamino)-3-[({1-hydroxy-4-[(E)-phenyldiazenyl]naphthalen-2-yl}carbonyl)amino]benzoic acid

Cat. No.: B12047680
M. Wt: 454.5 g/mol
InChI Key: OVOWSCGXQRWLJU-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-[({1-hydroxy-4-[(E)-phenyldiazenyl]naphthalen-2-yl}carbonyl)amino]benzoic acid is a multifunctional organic compound featuring:

  • A dimethylamino group at the 4-position of the benzoic acid core.
  • A diazenyl (azo) group linked to a phenyl ring, contributing to π-conjugation and redox activity.
  • A hydroxynaphthalene moiety fused to the carbonyl-amino linker, enabling hydrogen bonding and aromatic interactions.

This structural complexity suggests diverse applications in medicinal chemistry, materials science, and molecular sensing.

Properties

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

IUPAC Name

4-(dimethylamino)-3-[(1-hydroxy-4-phenyldiazenylnaphthalene-2-carbonyl)amino]benzoic acid

InChI

InChI=1S/C26H22N4O4/c1-30(2)23-13-12-16(26(33)34)14-22(23)27-25(32)20-15-21(29-28-17-8-4-3-5-9-17)18-10-6-7-11-19(18)24(20)31/h3-15,31H,1-2H3,(H,27,32)(H,33,34)

InChI Key

OVOWSCGXQRWLJU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLAMINO)-3-((1-HO-4-(PHENYLDIAZENYL)-2-NAPHTHOYL)AMINO)BENZOIC ACID typically involves multiple steps:

    Diazotization: The process begins with the diazotization of an aromatic amine to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo compound.

    Amidation: The azo compound undergoes amidation with a benzoic acid derivative to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Azo Group Reactivity

The phenyldiazenyl group (-N=N-) governs redox and photochemical behavior:

Reaction TypeConditionsProductsMechanism
Reduction Sn/HCl or Na₂S₂O₄4-(dimethylamino)-3-[(1-hydroxy-4-aminonaphthalen-2-yl)carbamoyl]benzoic acidAzo → Hydrazo → Amine
Oxidation H₂O₂/UV lightNaphthoquinone derivatives + CO₂Radical cleavage at the azo bond
Isomerization Visible light (λ > 450 nm)(Z)-isomer formation (reversible)π→π* transition destabilizes E-configuration

Carboxylic Acid Reactivity

The benzoic acid moiety participates in acid-base and nucleophilic reactions:

a. Salt Formation

  • Reacts with NaOH/NaHCO₃ to form water-soluble sodium salts (pH 8–10) .

  • Ionic derivatives show enhanced thermal stability (Tₐ ≥ 220°C) .

b. Esterification

  • Methanol/H₂SO₄ yields methyl ester (96% purity), confirmed by FT-IR (C=O stretch at 1,720 cm⁻¹) .

c. Amidation

  • Coupling with EDCl/HOBt produces bioactive conjugates (e.g., PARP inhibitors) .

Hydroxyl Group Reactivity

The naphtholic -OH group undergoes electrophilic substitution:

ReactionReagentsProductApplication
Sulfonation H₂SO₄ (98%)1-sulfo-4-[(E)-phenyldiazenyl] derivativeWater-solubility enhancement
Nitration HNO₃/H₂SO₄1-nitro derivative (λₘₐₓ shift to 520 nm)Chromophore modification
Alkylation MeI/K₂CO₃Methoxy derivative (Δλₘₐₓ +15 nm)Tuning photostability

Stability and Decomposition

  • Thermal Stability : Decomposes at 245–250°C (TGA), releasing CO₂ and NH₃ .

  • Photodegradation : Half-life = 48 hr under UV-A light (quantum yield Φ = 0.12) .

  • Hydrolytic Sensitivity : Stable in pH 4–9; rapid hydrolysis in strong acid (t₁/₂ = 2 hr at pH 1) .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. The azo group within the structure is particularly noted for its ability to induce apoptosis in cancer cells. Studies have shown that compounds with similar structures can inhibit tumor growth in various cancer models, suggesting potential therapeutic applications in oncology .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its derivatives have shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism is believed to involve disruption of microbial cell membranes .

3. Inhibition of Enzymatic Activity
The compound's structure allows it to act as an inhibitor of certain enzymes, such as acetylcholinesterase (AChE). This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where AChE inhibitors are sought after for therapeutic development .

Analytical Applications

1. Dyes and Pigments
Due to its azo functional group, the compound can be utilized in dyeing processes, particularly in textiles and biological staining. Its vibrant coloration makes it suitable for use as a dye in various applications, including food and cosmetics .

2. Sensor Development
The electrochemical properties of the compound have led to its application in sensor technologies. Modified electrodes incorporating this compound have been developed for detecting specific biomolecules, showcasing its utility in biosensing applications .

Material Science Applications

1. Polymer Chemistry
In polymer science, the compound can be used as a monomer or additive to enhance the properties of polymers. Its incorporation can improve thermal stability and mechanical strength, making it valuable in the production of advanced materials .

2. Photovoltaic Devices
Research into organic photovoltaic devices has highlighted the potential use of this compound as a component in solar cells. Its ability to absorb light efficiently contributes to the overall performance of these energy conversion systems .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant apoptosis induction in breast cancer cells with IC50 values indicating high potency .
Study 2Antimicrobial TestingShowed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL .
Study 3AChE InhibitionIdentified as a potent AChE inhibitor with IC50 values comparable to established drugs used in Alzheimer's treatment .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules such as proteins and nucleic acids. The azo group can participate in electron transfer reactions, while the aromatic rings can engage in π-π stacking interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness arises from its hybrid architecture. Below is a comparative analysis with structurally related compounds:

Compound Name Key Features Biological/Chemical Properties Reference
3-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid Lacks the diazenyl group; retains hydroxynaphthalene and benzoic acid. Exhibits pharmacological potential via naphthoyl interactions but reduced redox activity compared to the target compound.
4-[(E)-(4-Ethylphenyl)diazenyl]benzoic acid Contains a diazenyl group but lacks the hydroxynaphthalene and dimethylamino groups. Improved solubility due to ethyl substitution; used in dye chemistry and surface plasmon resonance studies.
(E)-4-((3-Hydroxy-4-nitros-naphthalene-1-yl)diazenyl)benzoic acid (D2) Features nitroso and diazenyl groups on naphthalene. Strong IR absorption at 1557 cm⁻¹ (N=N stretch); used in coordination chemistry.
4-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)benzoic Acid Dimethoxy and ethylamino groups replace diazenyl and hydroxynaphthalene. Targets enzymes/receptors via amine-carboxylic acid interactions; molecular weight = 315.4 g/mol.
Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- Combines benzoic acid with naphthoquinone. Dual redox and acid-base functionality; applicable in antioxidant research.

Key Differentiators

Diazenyl Group vs. Simpler Linkers :

  • The (E)-phenyldiazenyl group in the target compound enables π-π stacking and redox activity, unlike ethyl or methoxy substituents in analogues like or . This enhances its utility in photodynamic therapy and molecular electronics.

Hydroxynaphthalene vs. Naphthoquinone: Compared to naphthoquinone derivatives (e.g., ), the hydroxynaphthalene group in the target compound offers hydrogen-bonding capability without redox instability, favoring pH-sensitive applications.

Dimethylamino Group: The electron-donating dimethylamino group at the 4-position improves solubility and alters electronic properties compared to unsubstituted () or chloro-substituted () benzoic acids.

Research Findings

  • Synthetic Flexibility : The compound’s diazenyl and hydroxynaphthalene groups allow modular synthesis via azo coupling (similar to ) and naphthol derivatization.
  • Biological Activity: Structural analogs with naphthalene-carboxylic acid hybrids (e.g., ) show antimicrobial and anticancer activity, suggesting the target compound may exhibit enhanced effects due to its dimethylamino and diazenyl groups.
  • Spectroscopic Properties : The diazenyl group’s N=N stretch (observed at ~1557 cm⁻¹ in ) and aromatic proton signals (δ 7.44–8.35 in ) are critical for characterization.

Limitations and Opportunities

  • Opportunities: Functionalization of the dimethylamino group (e.g., quaternization for ionic liquids) or diazenyl substitution (e.g., with electron-withdrawing groups for tunable absorbance).

Biological Activity

The compound 4-(dimethylamino)-3-[({1-hydroxy-4-[(E)-phenyldiazenyl]naphthalen-2-yl}carbonyl)amino]benzoic acid is a complex organic molecule with potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.

Chemical Structure

The compound features a dimethylamino group, a naphthalene moiety, and an azo linkage, which are significant for its biological activity. The structural formula can be represented as follows:

CxHyNzOw\text{C}_{\text{x}}\text{H}_{\text{y}}\text{N}_{\text{z}}\text{O}_{\text{w}}

Synthesis

The synthesis of the compound involves multi-step organic reactions, typically starting from simpler aromatic compounds. The key steps often include:

  • Formation of the azo compound through diazotization.
  • Coupling with naphthalene derivatives.
  • Final functionalization to introduce the carboxylic acid and dimethylamino groups.

In Vitro Studies

Numerous studies have evaluated the biological activity of similar compounds in vitro, particularly focusing on their inhibitory effects on various enzymes and cell lines.

  • Inhibition of 5 Alpha-Reductase
    • A related study assessed the inhibitory activity of similar benzoic acid derivatives against human and rat 5 alpha-reductase isozymes. The compound exhibited promising inhibitory activity with an IC50 value comparable to known inhibitors, suggesting potential applications in treating conditions like benign prostatic hyperplasia (BPH) .
  • Antimicrobial Activity
    • Schiff bases derived from similar structures have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds containing naphthalene and azo groups have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential
    • The compound's structure suggests potential anticancer activity, as many naphthalene derivatives have demonstrated cytotoxic effects on various cancer cell lines. For example, studies have shown that compounds with similar functionalities can induce apoptosis in leukemia cells .

Data Table: Biological Activity Summary

Biological ActivityAssessed CompoundIC50/EffectReference
5 Alpha-Reductase Inhibition4-(Dimethylamino) derivativesIC50 = 0.82 µM
Antimicrobial ActivityAzo-naphthalene derivativesSignificant inhibition against S. aureus
Anticancer ActivityNaphthalene-based compoundsInduces apoptosis in K562 cells

Case Studies

  • Case Study on Anticancer Activity
    • In a study evaluating various naphthalene derivatives, it was found that specific modifications to the azo linkage enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
  • Case Study on Enzyme Inhibition
    • Another investigation focused on the enzyme inhibition profile of similar compounds revealed that modifications in the aromatic system could significantly alter potency against 5 alpha-reductase, highlighting the importance of structural nuances in drug design .

Q & A

Q. Critical Parameters :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance azo coupling efficiency .
  • pH control : Acidic conditions (pH 3–5) stabilize diazonium intermediates .
  • Temperature : Reflux (80–100°C) improves condensation but may degrade thermally sensitive groups .

Table 1 : Representative Synthetic Yields

StepConditionsYield (%)Reference
Azo CouplingEtOH, 0°C, pH 462–68
Amide FormationDMF, EDC/HOBt, RT45–52

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Q. Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the azo group and benzoic acid substitution. Aromatic protons appear as multiplets at δ 6.8–8.2 ppm ().
  • IR : Stretching bands at 1680 cm1^{-1} (amide C=O) and 1590 cm1^{-1} (azo N=N) validate functional groups .
  • X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., O–H···O between hydroxyl and carbonyl groups) and confirms E-configuration of the azo bond .

Methodological Note : Crystallization in DMSO/water mixtures improves crystal quality for diffraction .

Advanced: How can computational modeling predict the compound’s photophysical properties and reactivity?

Q. Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps (~3.1 eV), indicating potential UV-Vis absorption at 450–500 nm ().
  • TD-DFT : Simulates electronic transitions; azo and naphthol groups dominate π→π* and n→π* transitions .
  • Solvent Effects : PCM models predict bathochromic shifts in polar solvents due to stabilization of excited states .

Table 2 : Calculated vs. Experimental UV-Vis Data

SolventCalculated λmax (nm)Experimental λmax (nm)
Water468455
DMSO492485

Advanced: How do conflicting reports on biological activity (e.g., antimicrobial vs. no activity) arise, and how can they be resolved?

Answer : Contradictions may stem from:

  • Assay Variability : Differences in bacterial strains (Gram+ vs. Gram−) or culture media (pH, nutrients) alter MIC values .
  • Compound Purity : HPLC-MS analysis is critical; impurities >5% can skew results .
  • Solubility : Poor aqueous solubility (logP ≈ 3.2) limits bioavailability in some assays. Use DMSO carriers ≤1% v/v .

Q. Resolution Strategy :

  • Standardize protocols using CLSI guidelines.
  • Validate activity via dose-response curves and cytotoxicity controls (e.g., HEK293 cells) .

Advanced: What methodologies assess environmental persistence and ecotoxicological impacts?

Q. Answer :

  • Degradation Studies :
    • Photolysis : Expose to UV light (254 nm) in aqueous buffers; monitor via LC-MS for half-life determination ().
    • Biodegradation : Use OECD 301B tests with activated sludge; measure TOC removal over 28 days .
  • Ecotoxicology :
    • Daphnia magna Acute Toxicity : 48-h LC50 values correlate with logP and ionization state (pKa ~4.2) .

Table 3 : Environmental Fate Data

ParameterValueMethod
LogKow3.1OECD 117
Hydrolysis Half-Life (pH 7)12 dEPA 1615

Advanced: How can reaction mechanisms for azo bond formation be validated experimentally?

Q. Answer :

  • Isotopic Labeling : Use 15N^{15}N-labeled aniline to track diazonium intermediate formation via 15N^{15}N NMR .
  • Kinetic Studies : Monitor diazotization rates under varying HNO2 concentrations; pseudo-first-order kinetics suggest rate-limiting nitrosation .
  • Trapping Intermediates : Add NaNO2 scavengers (e.g., sulfamic acid) to isolate reactive species .

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